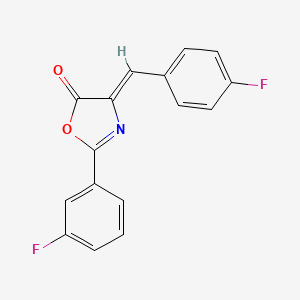
4-(4-fluorobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, commonly known as FFO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry for its potential therapeutic applications. FFO belongs to the family of oxazolones, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of FFO is not fully understood. However, studies have suggested that FFO exerts its biological activity by interacting with key cellular targets. In cancer cells, FFO induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In bacterial cells, FFO disrupts the bacterial cell membrane and inhibits the activity of key enzymes.
Biochemical and Physiological Effects
FFO exhibits potent cytotoxicity against cancer cells, induces apoptosis, inhibits bacterial and fungal growth, and disrupts the bacterial cell membrane. FFO has also been shown to inhibit the activity of key enzymes, including tyrosinase and acetylcholinesterase. These biochemical and physiological effects make FFO a promising candidate for the development of novel anticancer, antibacterial, and antifungal agents.
实验室实验的优点和局限性
One of the major advantages of FFO is its potent biological activity against cancer cells, bacteria, and fungi. FFO can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the major limitations of FFO is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of FFO is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
未来方向
There are several future directions for the research on FFO. One of the major areas of focus is the development of novel anticancer agents based on FFO. Several analogs of FFO have been synthesized and tested for their cytotoxicity against cancer cells. Future studies could focus on the optimization of the structure of FFO analogs to improve their potency and selectivity against cancer cells.
Another area of focus is the development of novel antibacterial and antifungal agents based on FFO. Studies have shown that FFO exhibits potent activity against several bacterial and fungal strains. Future studies could focus on the optimization of the structure of FFO analogs to improve their potency and selectivity against bacterial and fungal cells.
Conclusion
In conclusion, FFO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry for its potential therapeutic applications. FFO exhibits potent cytotoxicity against cancer cells, inhibits bacterial and fungal growth, and disrupts the bacterial cell membrane. FFO has several advantages, including its potent biological activity and ease of synthesis. However, its low solubility in water and the incomplete understanding of its mechanism of action are major limitations. Future studies could focus on the development of novel anticancer, antibacterial, and antifungal agents based on FFO.
合成方法
The synthesis of FFO involves the condensation of 4-fluorobenzaldehyde and 3-fluoroacetophenone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of FFO as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
FFO has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Several studies have reported that FFO exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FFO induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
FFO has also been investigated for its antibacterial and antifungal activities. Studies have shown that FFO exhibits potent activity against Gram-positive and Gram-negative bacteria, as well as several fungal strains. FFO inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the activity of key enzymes.
属性
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKTVZNCLDWPJO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-Fluorophenyl)-4-[(4-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)
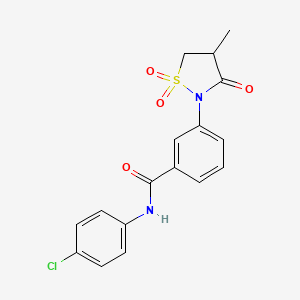
![N-(2,3-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924826.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B4924852.png)
![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
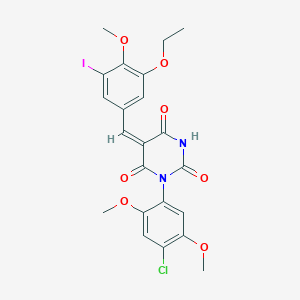
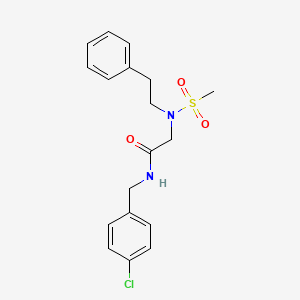
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
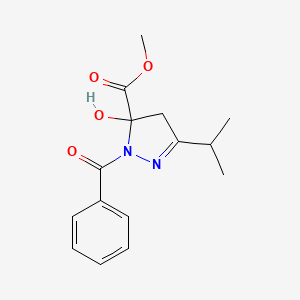
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)